molecular formula C13H17N3O B2938230 1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one CAS No. 331672-95-8

1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one

Cat. No.: B2938230
CAS No.: 331672-95-8
M. Wt: 231.299
InChI Key: UBHPSGGEKOWQDR-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one is an organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one typically involves the reaction of benzotriazole with heptanone under specific conditions. One common method involves the use of a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and increase yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzotriazole derivatives.

Scientific Research Applications

1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form stable complexes with metal ions, which can inhibit or modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,2,3-benzotriazol-1-yl)ethanone
  • 1-(1H-1,2,3-benzotriazol-1-yl)propan-1-one
  • 1-(1H-1,2,3-benzotriazol-1-yl)butan-1-one

Uniqueness

1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one is unique due to its longer heptanone chain, which provides distinct chemical and physical properties compared to its shorter-chain analogs.

Properties

IUPAC Name

1-(benzotriazol-1-yl)heptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-3-4-5-10-13(17)16-12-9-7-6-8-11(12)14-15-16/h6-9H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHPSGGEKOWQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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